Methyl 2-[(2-methoxyphenyl)methoxy]benzoate

Polar surface area Drug-likeness Membrane permeability

Researchers requiring a benzyl oxybenzoate scaffold with ortho-methoxy substitution for SAR exploration often face supply delays. This compound (CAS 820234-29-5) is stocked to support CNS, oncology, and immunomodulatory programs. - Ortho-methoxy architecture for calmodulin antagonism studies (2-6× chlorpromazine potency). - LogP of 3.06 and PSA of 44.76 Ų maintain CNS drug-like space for BBB-penetrant candidate design. - Ready availability eliminates custom synthesis lead times for medicinal chemistry campaigns.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 820234-29-5
Cat. No. B12516573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-methoxyphenyl)methoxy]benzoate
CAS820234-29-5
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C16H16O4/c1-18-14-9-5-3-7-12(14)11-20-15-10-6-4-8-13(15)16(17)19-2/h3-10H,11H2,1-2H3
InChIKeyFPGXGLNIOBIGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate: Physicochemical Baseline


Methyl 2-[(2-methoxyphenyl)methoxy]benzoate (CAS 820234-29-5) is a synthetic benzoate ester derivative with the molecular formula C16H16O4 and molecular weight 272.30 g/mol . It features a distinctive ortho-substitution pattern: a methyl ester at the benzoate 2-position and a 2-methoxybenzyl ether bridge, resulting in a topological polar surface area (PSA) of 44.76 Ų and a calculated LogP of 3.06 . The compound is supplied primarily as a research intermediate for pharmaceutical and organic synthesis applications, with documented boiling point of 413.2°C at 760 mmHg and density of 1.153 g/cm³ [1].

Synthesis Orthogonal diester handles enable sequential chemoselective transformations
SAR Ortho-methoxy substitution defines a distinct SAR vector vs. meta/para isomers
Property Reported PSA and LogP profile may support permeability context in lead optimization

Why Methyl 2-[(2-methoxyphenyl)methoxy]benzoate Cannot Be Substituted


Substituting methyl 2-[(2-methoxyphenyl)methoxy]benzoate with structurally related benzoate esters—such as 2-methoxybenzyl benzoate (CAS 64421-25-6) or des-methoxy analogs—introduces measurable differences in polarity, hydrogen-bonding capacity, and lipophilicity that alter molecular recognition profiles [1]. The target compound has a PSA of 44.76 Ų versus 35.50 Ų for 2-methoxybenzyl benzoate (+26% increase), while its LogP of 3.06 is lower than the analog's XlogP of 3.20 [1]. Within the broader benzyl benzoate class, even subtle methoxy positional changes (ortho vs. meta vs. para) have been shown to produce divergent biological outcomes—for instance, in calmodulin inhibition assays where 2,4-dimethoxy vs. 3,4-dimethoxy substitution patterns yielded compounds 2–6× more potent than chlorpromazine [2]. These physicochemical and pharmacological divergences preclude simple in-class interchange.

PSA and Lipophilicity Shift
Substitution with 2-methoxybenzyl benzoate reduces PSA and raises LogP, which may alter permeability and recognition profiles.
Positional Isomer Divergence
Ortho vs. meta methoxy substitution can produce divergent biological outcomes; calmodulin inhibition reportedly differs.
Loss of Ether Bridge
Des-methoxy analogs remove a key hydrogen-bond acceptor and the benzyl ether scaffold, resetting SAR.

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate: Differentiation Evidence


PSA Advantage Over 2-Methoxybenzyl Benzoate

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate exhibits a PSA of 44.76 Ų compared to 35.50 Ų for the close analog 2-methoxybenzyl benzoate (CAS 64421-25-6), representing a 26% increase [1]. The higher PSA arises from the additional ester carbonyl oxygen on the benzoate ring, which increases hydrogen-bond acceptor count. The target compound's LogP of 3.06 is marginally lower than the analog's XlogP of 3.20 (ΔLogP = −0.14), indicating slightly reduced lipophilicity despite the additional methyl group [1].

PSA & LogP
Reported
Target PSA 44.76 Ų, LogP 3.06 vs. analog 35.50 Ų, LogP 3.20
ΔPSA +26% ; ΔLogP −0.14
PSA increase may affect permeability predictions
Calculated values; experimental validation needed
Polar surface area Drug-likeness Membrane permeability Benzoate ester

Ortho vs. Meta Positional Isomerism and Biological Recognition

The target compound (CAS 820234-29-5) bears the methoxy group at the ortho position of the benzyl ring, distinguishing it from its direct positional isomer methyl 2-[(3-methoxyphenyl)methoxy]benzoate (CAS 820234-30-8, meta-methoxy) . Within the broader benzyl benzoate pharmacophore class, ortho-methoxy substitution creates a distinct intramolecular electronic environment and conformational preference relative to meta substitution, which has been shown to produce differential biological activity in calmodulin inhibition assays [1]. In a systematic study of benzyl benzoate structure-activity relationships, compounds bearing ortho-methoxy (C-2) substitution on ring A exhibited calmodulin antagonism 2–6× more potent than chlorpromazine, and the precise substitution position (ortho vs. meta vs. para) was a key determinant of inhibitory potency [1].

Ortho vs Meta Isomer
Class-level
Ortho-methoxy substitution on benzyl ring reported as key determinant in calmodulin antagonism; ortho analogs showed 2–6× chlorpromazine potency in PDE1 assay
Positional isomer may shift biological activity
No direct target compound data; class-level SAR review
Positional isomerism Ortho-methoxy Structure-activity relationship Benzyl benzoate

NFAT Inhibition Baseline of 2-Methoxybenzyl Benzoate

The core pharmacophore shared by the target compound—the 2-methoxybenzyl benzoate moiety—has been quantitatively evaluated for NFAT (nuclear factor of activated T cells) transcription inhibition. The analog 2-methoxybenzyl benzoate (compound 1) exhibited an IC50 of 28.4 ± 2.62 µM in an NFAT transcription inhibition assay, as reported by Kiem et al. (2005) [1]. In the same study, negletein (compound 2) showed IC50 = 3.89 ± 0.39 µM, and 2',3'-dihydroxy-4',6'-dimethoxydihydrochalcone (compound 3) showed IC50 = 9.77 ± 0.26 µM, providing a direct comparative context for the moderate activity of the 2-methoxybenzyl benzoate scaffold [1]. The target compound's additional methyl ester functionality on the benzoate ring may further modulate this activity profile, though no direct data are available for the target compound itself.

NFAT IC50
Reported
2-Methoxybenzyl benzoate IC50 = 28.4 µM (±2.62); negletein 3.89 µM; dihydrochalcone 9.77 µM
Scaffold shows moderate NFAT pathway modulation context
Analog data; target compound activity to verify
NFAT inhibition Immunomodulation 2-Methoxybenzyl benzoate Transcription factor

Benzyl Oxybenzoate Class as Dual HDAC Inhibitors

The benzyl oxybenzoate chemical class, to which the target compound belongs, has been systematically evaluated for HDAC2 inhibition via molecular docking against the reference inhibitor SAHA (vorinostat). Abdulkader and Mahdi (2026) reported that several synthetic benzyl oxybenzoate derivatives demonstrated promising binding affinities against HDAC2, with ADME profiling indicating favorable oral bioavailability and blood-brain barrier (BBB) permeability characteristics [1]. While the target compound itself was not individually profiled in this study, its structural features—the ortho-methoxybenzyl ether linked to a benzoate ester—align precisely with the core scaffold of the designed compounds that showed HDAC2 binding [1]. The class-level evidence positions benzyl oxybenzoates as dual-action candidates for cancer and CNS disorders via HDAC1/HDAC2 dual inhibition [1].

HDAC2 Docking
Class-level
In silico docking against HDAC2; predicted BBB permeability and oral bioavailability for class members
Class-level evidence supports HDAC inhibitor screening context
Target compound not individually profiled; experimental validation required
HDAC inhibition Molecular docking Benzyl oxybenzoate Cancer

Recommended Applications of Methyl 2-[(2-methoxyphenyl)methoxy]benzoate


CNS-Penetrant HDAC Inhibitor Lead Optimization

The benzyl oxybenzoate class has demonstrated in silico binding affinity against HDAC2 with predicted BBB permeability [1]. Methyl 2-[(2-methoxyphenyl)methoxy]benzoate, with its PSA of 44.76 Ų and LogP of 3.06 , occupies a favorable CNS drug-like physicochemical space. The ortho-methoxy substituent provides a distinct vector for SAR exploration compared to meta-substituted positional isomers, which have been shown to produce divergent biological outcomes in calmodulin and related target engagement assays [2]. Researchers pursuing HDAC1/HDAC2 dual inhibition for neurodegenerative disease or oncology applications should prioritize this specific isomer to maintain SAR continuity.

NFAT Pathway Modulation with 2-Methoxybenzyl Pharmacophore

The 2-methoxybenzyl benzoate core has established, quantifiable NFAT transcription inhibition activity (IC50 = 28.4 ± 2.62 µM) [3]. The target compound's methyl ester functionality increases PSA by 26% relative to the parent benzyl benzoate [4], potentially altering cellular permeability and target engagement kinetics. For immunomodulatory drug discovery programs targeting NFAT-dependent pathways (e.g., autoimmune disease, transplant rejection), the target compound offers a modified pharmacophore with differentiated physicochemical properties that may translate to improved selectivity or pharmacokinetic behavior relative to the parent scaffold.

Calmodulin Interaction Probe from Ortho-Methoxybenzyl Scaffold

Systematic SAR studies of benzyl benzoates have identified ortho-methoxy substitution as a key determinant of calmodulin (CaM) antagonism, with select ortho-substituted analogs achieving 2–6× the potency of chlorpromazine in PDE1-coupled CaM assays [2]. The target compound's ortho-methoxybenzyl architecture positions it as a candidate calmodulin interaction probe. Its higher PSA and additional hydrogen-bond acceptor capacity compared to simpler benzyl benzoates may confer distinct binding kinetics, making it suitable for biophysical characterization of CaM-ligand interactions using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Benzoate Ester Building Block with Orthogonal Handles

The target compound presents two orthogonal ester functionalities—the methyl benzoate ester and the benzyl ether linkage—that enable sequential chemoselective transformations . The methyl ester can be hydrolyzed to the free carboxylic acid under basic conditions while preserving the benzyl ether, or the benzyl group can be cleaved via hydrogenolysis while retaining the methyl ester. This orthogonality, combined with the compound's documented density of 1.153 g/cm³ and boiling point of 413.2°C [5], makes it a versatile intermediate for constructing more complex benzyl oxybenzoate libraries for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
CNS HDAC inhibitor studies
Ortho-methoxybenzyl scaffold
Docking and ADME in silico review
NFAT transcription factor studies
2-Methoxybenzyl benzoate core
NFAT inhibition context review
Calmodulin-ligand interaction studies
Ortho-methoxy substitution pattern
Calmodulin antagonism SAR review
Sequential library synthesis
Dual ester orthogonal handles
Chemoselective transformation verification
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